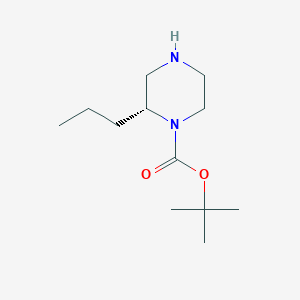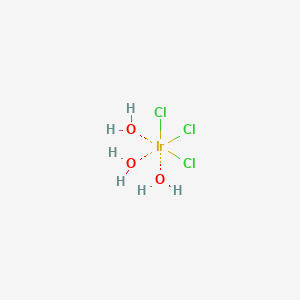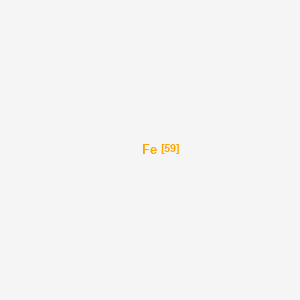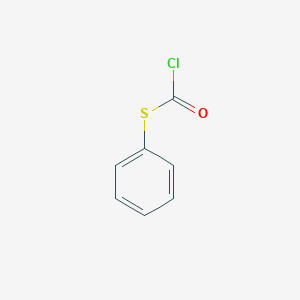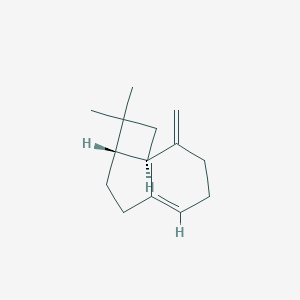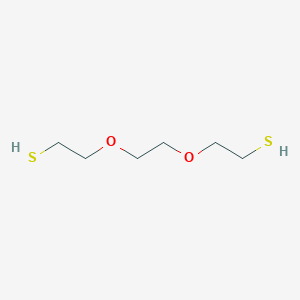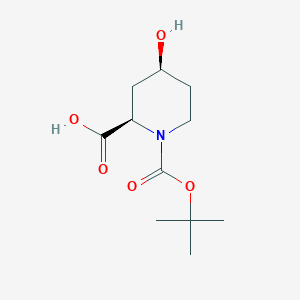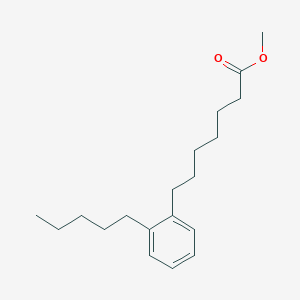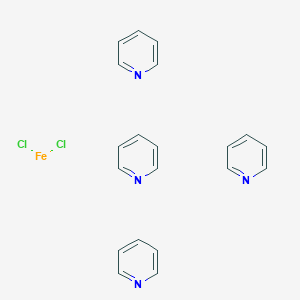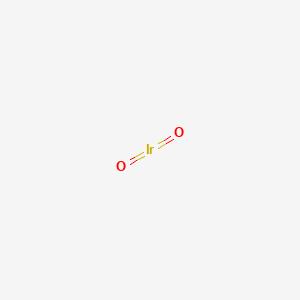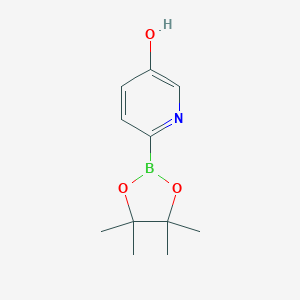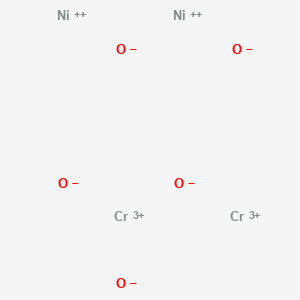
铬镍氧化物 (Cr2NiO4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium nickel oxide (Cr2NiO4) is a cubic material . It is insoluble in water but soluble in hydrochloric acid . The structure is three-dimensional where Cr3+ is bonded to six equivalent O2- atoms to form CrO6 octahedra that share corners with six equivalent NiO4 tetrahedra and edges with six equivalent CrO6 octahedra .
Synthesis Analysis
Nickel oxide (NiO) and manganese oxide (Mn3O4) can be reduced by hydrogen or CO at temperatures between 400 and 1000 K . The relative high pressure applied allows synthesizing crystalline phases that are unstable at normal operating conditions .
Molecular Structure Analysis
Cr2NiO4 has a tetragonal structure . Cr3+ is bonded to six equivalent O2- atoms to form CrO6 octahedra that share corners with six equivalent NiO4 tetrahedra and edges with six equivalent CrO6 octahedra .
Physical And Chemical Properties Analysis
Cr2NiO4 has a calculated bulk crystalline density of 5.02 g/cm3 . It decomposes to NiO + Cr2O3 . Its band gap is 0.000 eV . It is insoluble in water but soluble in hydrochloric acid .
科学研究应用
1. Selective Removal of Dyes from Water
- Methods of Application: The synthesis of nickel oxide was performed by the co-precipitation method, and the composite was created by the impregnation method. The materials were characterized using FTIR, EDX, SEM, and XRD. The adsorption action of the prepared materials was examined by applying them to remove Reactive Red 2 (RR2) and Crystal Violate (CV) dyes from solutions .
- Results or Outcomes: The results showed that Cr/NiONPs were more effective in removing dyes than NiONPs, achieving 99.9% removal of dyes after 1 hour. The adsorption characteristics correspond well with the pseudo-second-order kinetic model. The effectiveness of the removal of RR2 dye slightly declined with the increase in reuse cycles; it lost only 5% of its original efficiency after the 5 cycles .
2. Electrochromic Films
- Methods of Application: The preparation methods and modification strategies of NiO films are optimized to improve its electrochromic performance. The electrochromic mechanism of NiO is the reversible conversion between colorless Ni 2+ and colored Ni 3+ and Ni 4+ .
- Results or Outcomes: By optimizing the preparation parameters, the morphology, crystal structure, and chemical state of the NiO film can be adjusted to improve its electrochromic performance. The electrochromic performance of NiO can be further enhanced by using appropriate modification strategies .
3. Photocatalytic Applications
- Summary of Application: Nickel oxide (NiO) nanoparticles are essential for developing a wide range of important industrial products, including electrodes, catalysts, and sensors. These lead to diverse applications from electrochemical detection to energy storage and environmental remediation .
- Methods of Application: The synthesis of NiO nanoparticles can be broadly categorized into three themes: solid-phase method, liquid-phase method, and vapor-phase method. Recently, microfluidic reactors hold great promise for nanomaterial synthesis due to the thermal homogeneity across the reactor and rapid heat transfer ensured by the large ratio of surface area to volume .
- Results or Outcomes: NiO nanoparticles exhibit higher reaction selectivity under solar-driven conditions. Thus, they are good candidates for photocatalysts, which can generate strong oxidizing and reducing agents for photodegradation of organic pollutants and other target molecules under normal temperature and pressure conditions .
4. High-Temperature Resistant Coatings
- Summary of Application: In mixing Nickel (II) Chromate with Aluminates or Cobalt Chromate, a binary compound known as a spinel is formed that is able to withstand temperatures up to 1000°C. The products from these mixings can be used as oxidation-resistive components in airplane and space shuttle coatings .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves mixing Nickel (II) Chromate with Aluminates or Cobalt Chromate to form a spinel .
- Results or Outcomes: The resulting spinel can withstand high temperatures and can be used as oxidation-resistive components in airplane and space shuttle coatings .
5. Nanoparticle Synthesis
- Summary of Application: Nickel oxide (NiO) nanoparticles are essential for developing a wide range of important industrial products, including electrodes, catalysts, and sensors, leading to diverse applications from electrochemical detection to energy storage and environmental remediation .
- Methods of Application: The synthesis of NiO nanoparticles can be broadly categorized into three themes: solid-phase method, liquid-phase method, and vapor-phase method. Recently, microfluidic reactors hold great promise for nanomaterial synthesis due to the thermal homogeneity across the reactor and rapid heat transfer ensured by the large ratio of surface area to volume .
- Results or Outcomes: NiO nanoparticles exhibit higher reaction selectivity under solar-driven conditions. Thus, they are good candidates for photocatalysts, which can generate strong oxidizing and reducing agents for photodegradation of organic pollutants and other target molecules under normal temperature and pressure conditions .
6. Oxidation-Resistive Components
- Summary of Application: In mixing Nickel (II) Chromate with Aluminates or Cobalt Chromate, a binary compound known as a spinel is formed that is able to withstand temperatures up to 1000°C. The products from these mixings can be used as oxidation-resistive components in airplane and space shuttle coatings .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves mixing Nickel (II) Chromate with Aluminates or Cobalt Chromate to form a spinel .
- Results or Outcomes: The resulting spinel can withstand high temperatures and can be used as oxidation-resistive components in airplane and space shuttle coatings .
安全和危害
未来方向
Chromium oxide clusters, composed of chromium and oxygen atoms, are prized for their unique electrical properties, which allow their conductance to be fine-tuned . The addition of oxygen atoms to chromium clusters increases their metallic properties . This opens the door to a new breed of electronics that may soon reach the smallest possible scale, permitting the design of tunable, molecular-sized components that could vastly increase processing and storage capacities in new devices .
属性
IUPAC Name |
chromium(3+);nickel(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Ni.5O/q2*+3;2*+2;5*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERTVHOYMUIKKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Ni+2].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Ni2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium nickel oxide (Cr2NiO4) | |
CAS RN |
12018-18-7 |
Source


|
| Record name | Chromium nickel oxide (Cr2NiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

